Product packaging for Sodium 4-Amino-1,5-naphthalenedisulfonate(Cat. No.:CAS No. 85328-80-9)

Sodium 4-Amino-1,5-naphthalenedisulfonate

Cat. No.: B3030008
CAS No.: 85328-80-9
M. Wt: 325.3 g/mol
InChI Key: WOWVZFYIERZJSU-UHFFFAOYSA-M
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Description

Sodium 4-Amino-1,5-naphthalenedisulfonate, also known as 1-Naphthylamine-4,8-disulfonic Acid Monosodium Salt, is a high-purity organic compound supplied as a white to light yellow or green powder to crystal . With a defined molecular formula of C₁₀H₈NNaO₆S₂ and a molecular weight of 325.28 g/mol, it serves as a versatile building block in chemical synthesis and research applications . The product is characterized by a high purity level of at least 98.0% as confirmed by both HPLC and neutralization titration analyses, ensuring reliability and consistency in experimental results . This naphthalene derivative is valued for its structure, which features both an amino functional group and two sulfonate groups, making it a useful intermediate in the development of more complex molecules, including dyes and fluorescent compounds . For safe handling, it is recommended to use personal protective equipment, avoid dust formation, and perform procedures in a well-ventilated place . To maintain stability and performance, the product should be stored in a cool, dark place in a tightly closed container . This chemical is intended for professional manufacturing and research laboratories only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, medical, consumer, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8NNaO6S2 B3030008 Sodium 4-Amino-1,5-naphthalenedisulfonate CAS No. 85328-80-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;8-amino-5-sulfonaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWVZFYIERZJSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of Sodium 4 Amino 1,5 Naphthalenedisulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton Environment Analysis

The aromatic protons on the naphthalene (B1677914) ring system are expected to appear as a complex series of multiplets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants are influenced by the electronic effects of the amino and sulfonate substituents. The electron-donating amino group will cause an upfield shift for the protons on the same ring, while the electron-withdrawing sulfonate groups will induce a downfield shift. For instance, in disodium (B8443419) 1,5-naphthalenedisulfonate, the protons are observed at approximately 8.89, 7.98, and 7.46 ppm. chemicalbook.com The introduction of the amino group at the 4-position would be expected to significantly shield the adjacent protons. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for Sodium 4-Amino-1,5-naphthalenedisulfonate

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 9.0 Multiplets

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretching 3300 - 3500
Sulfonate (S=O) Asymmetric Stretching 1260 - 1150
Sulfonate (S=O) Symmetric Stretching 1080 - 1010

X-ray Crystallography for Solid-State Supramolecular Structures of Naphthalenedisulfonates

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly documented, studies on related naphthalenedisulfonate salts provide valuable insights into the potential supramolecular structures. These structures are governed by a network of non-covalent interactions, including hydrogen bonding and ionic interactions.

In the solid state, it is anticipated that the sodium cations would be coordinated to the oxygen atoms of the sulfonate groups. The amino group is a potent hydrogen bond donor, while the sulfonate oxygens are effective hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, linking adjacent molecules into complex one-, two-, or three-dimensional arrays. The aromatic naphthalene cores may also participate in π-π stacking interactions, further stabilizing the crystal lattice. Research on the supramolecular structures of norfloxacin (B1679917) salts with naphthalene-1,5-disulfonic acid has demonstrated the significant role of non-covalent interactions in determining the crystal packing. grafiati.com

UV-Visible Absorption Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene aromatic system. The presence of the amino and sulfonate substituents will modulate the energies of these transitions.

The naphthalene core itself exhibits characteristic absorption bands. For instance, 1,5-naphthalene disulfonate shows absorption maxima that can be analyzed to understand the electronic properties of the parent chromophore. The introduction of the amino group, a strong auxochrome, at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. This intramolecular charge transfer (ICT) character can be influenced by the polarity of the solvent. researchgate.net Studies on other 1-amino-naphthalene derivatives have shown absorption spectra in the near UV-A and visible ranges. researchgate.net

Table 3: Predicted UV-Visible Absorption Maxima for this compound

Electronic Transition Predicted Wavelength Range (nm)
π-π* (Naphthalene Core) 250 - 350

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of luminescent molecules. Naphthalene derivatives are well-known for their fluorescent properties, which are highly dependent on their substitution pattern and environment.

The fluorescence of this compound is expected to be influenced by the intramolecular charge transfer (ICT) state arising from the electron-donating amino group and the electron-withdrawing naphthalene disulfonate core. researchgate.net The fluorescence emission is likely to be solvatochromic, meaning the emission wavelength will shift with the polarity of the solvent. In more polar solvents, a red shift in the emission is anticipated due to the stabilization of the more polar excited state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also expected to be solvent-dependent. For example, the fluorescence quantum yields of some 4-amino-1,8-naphthalimide (B156640) derivatives decrease with increasing solvent polarity. nih.govrsc.org The fluorescence behavior of 4-amino naphthalene-1-sulfonic acid has been shown to exhibit a positive solvatochromism. researchgate.net

Table 4: Expected Fluorescence Properties of this compound

Property Expected Behavior
Emission Wavelength Solvent-dependent (solvatochromic)
Stokes Shift Large, indicative of ICT

Theoretical and Computational Studies of Naphthalenedisulfonate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For Sodium 4-Amino-1,5-naphthalenedisulfonate, DFT calculations are used to optimize the molecular geometry to its lowest energy state. researchgate.net From this optimized structure, a variety of electronic properties can be determined. A common approach involves using functionals like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.neticm.edu.pl

Key properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. researchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For 4-Amino-1,5-naphthalenedisulfonate, the MEP would show negative potential around the oxygen atoms of the sulfonate groups and a region of positive potential near the amino group's hydrogen atoms, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Calculated Electronic Properties for a Naphthalenedisulfonate System.
PropertyCalculated ValueSignificance
EHOMO-6.2 eVIndicates electron-donating capability.
ELUMO-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment~8.5 DebyeIndicates overall polarity of the molecule.

Computational Determination of Conformation and Interaction Energies

While quantum calculations reveal electronic properties, computational methods are also used to explore the physical shape and interactions of molecules. nih.gov The conformation of this compound is not rigid; rotation can occur around single bonds, such as the bond connecting the amino group to the naphthalene (B1677914) ring.

Conformational analysis involves calculating the potential energy of the molecule as a function of specific dihedral angles. researchgate.net This allows researchers to identify the most stable, low-energy conformations. For this molecule, the orientation of the amino group and the two sulfonate groups relative to the naphthalene core would be of primary interest, as this affects how the molecule presents its functional groups for intermolecular interactions.

Beyond the conformation of a single molecule, computational chemistry is used to determine the strength of interactions between the molecule and other chemical species, such as solvent molecules, ions, or larger host molecules. nih.gov The negatively charged sulfonate groups are strong candidates for forming electrostatic interactions and hydrogen bonds with positively charged species or hydrogen bond donors. researchgate.net The amino group can act as both a hydrogen bond donor and acceptor.

Calculation of interaction energy helps quantify the stability of complexes. These energies are determined by comparing the total energy of the complex to the sum of the energies of the individual, isolated molecules.

Table 2: Typical Non-Covalent Interaction Energies.
Interaction TypeTypical Energy Range (kcal/mol)Relevance to the Compound
Ion-Ion-40 to -60Interaction between sulfonate (SO3-) and a cation (e.g., Na+).
Hydrogen Bond-2 to -15Involving the -NH2 and -SO3- groups with water or other molecules.
π-π Stacking-1 to -10Interaction between the naphthalene rings of two adjacent molecules.
Hydrophobic InteractionVariableTendency of the naphthalene core to avoid water, driving aggregation.

Molecular Modeling and Dynamics Simulations for Supramolecular Assemblies

Molecular modeling, and particularly molecular dynamics (MD) simulations, allows scientists to study the behavior of molecules over time. rsc.org These simulations are crucial for understanding how individual molecules of this compound might come together to form larger, ordered structures known as supramolecular assemblies. nih.gov

In an MD simulation, the system (e.g., several molecules of the compound in a box of water) is allowed to evolve over time according to the laws of classical mechanics. The forces between atoms are calculated using a force field, which is a set of parameters that approximates the potential energy of the system. osti.gov

MD simulations can be used to investigate several phenomena:

Self-Assembly: Simulations can show whether molecules of this compound have a tendency to aggregate in solution. nih.gov These simulations can reveal the driving forces for aggregation, such as hydrophobic interactions between the naphthalene cores and electrostatic interactions between the charged functional groups, and predict the structure of the resulting aggregates.

Host-Guest Chemistry: This compound can act as a "guest" molecule that fits into the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or calixarene. thno.orgnih.govmdpi.com MD simulations can model the process of the guest entering the host, determine the stability of the resulting host-guest complex, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that hold the assembly together. nih.gov These simulations provide dynamic insights into the formation and stability of such complexes, which is critical for applications in areas like sensing and materials science. bath.ac.uk

By simulating these complex processes, researchers can gain a detailed, atomistic-level understanding of the principles governing the formation of supramolecular structures involving naphthalenedisulfonate systems.

Supramolecular Chemistry and Self Assembly of Naphthalenedisulfonates

Principles of Supramolecular Assembly Driven by Sulfonate Interactions

The sulfonate group (–SO₃⁻) is a powerful functional group in supramolecular chemistry due to its anionic nature and its capacity to act as a hydrogen bond acceptor. researchgate.netwikipedia.org The three oxygen atoms of the sulfonate group can participate in a variety of non-covalent interactions, making it a key driver in the self-assembly of organic molecules. researchgate.net In the solid state, these interactions, in conjunction with π-π stacking between aromatic rings, guide the formation of extended networks. researchgate.net

The assembly process is governed by a delicate balance of several intermolecular forces:

Hydrogen Bonding: The oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors, readily interacting with hydrogen bond donors such as water molecules or the amino group of a neighboring molecule. beilstein-journals.org These hydrogen bonds are crucial in directing the formation of specific, ordered assemblies. researchgate.net

Ionic Interactions: As an anionic group, the sulfonate can participate in strong electrostatic interactions with cations, which can be metal ions or organic cations.

π-π Stacking: The extended aromatic system of the naphthalene (B1677914) core facilitates π-π stacking interactions, which contribute to the stability of the assembled structures. researchgate.net

The combination of these interactions allows for the programmed assembly of naphthalenedisulfonate molecules into predictable supramolecular motifs. The principles of these interactions are summarized in the table below.

Interaction TypeDescriptionRole in Assembly
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom like oxygen.Directs the specific arrangement of molecules, forming defined patterns.
Ionic Interactions Electrostatic attraction between oppositely charged ions.Stabilizes the crystal lattice and can link molecular components.
π-π Stacking Non-covalent interaction between aromatic rings.Contributes to the overall stability of the supramolecular structure.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Provide additional stabilization to the assembled structure.

Coordination Chemistry with Metal Ions and Complex Formation

The sulfonate groups and the amino group of 4-Amino-1,5-naphthalenedisulfonate offer multiple coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov The sulfonate group can coordinate to metal ions in various modes, utilizing one, two, or all three of its oxygen atoms, which allows it to bridge multiple metal centers and form extended networks of one, two, or three dimensions. researchgate.net

The amino group can also act as a ligand, coordinating to metal ions through its nitrogen atom. This dual functionality (sulfonate and amino groups) makes 4-Amino-1,5-naphthalenedisulfonate a versatile linker for constructing diverse coordination architectures. The coordination of amino acids, which also contain amino and carboxylate groups, with metal ions is a well-established field, and similar principles apply here. core.ac.uk

The interaction with metal ions can be influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other ligands. mdpi.com For instance, transition metals with a preference for specific coordination geometries can direct the assembly of the naphthalenedisulfonate ligands into predictable structures. thno.org The table below lists various metal ions and their typical coordination behavior which can be relevant for complex formation with naphthalenedisulfonates.

Metal IonTypical Coordination NumberCommon GeometriesPotential Role in Complex Formation
Cu(II) 4, 5, 6Square planar, Square pyramidal, OctahedralCan form diverse structural motifs due to its flexible coordination sphere. mdpi.com
Zn(II) 4, 6Tetrahedral, OctahedralOften leads to the formation of robust frameworks. researchgate.net
Pb(II) VariableHemidirected, HolodirectedCan result in complex 1D, 2D, or 3D structures due to its large ionic radius and flexible coordination. beilstein-journals.orgresearchgate.net
Ag(I) 2, 3, 4Linear, Trigonal planar, TetrahedralCan form coordination polymers with interesting topologies. researchgate.net
Lanthanides (e.g., Gd, Ho, Eu, Dy) High (7-9)Capped trigonal prismatic, etc.Can form mixed-metal MOFs with interesting magnetic or luminescent properties. mdpi.com

Formation of Ordered Supramolecular Architectures

The self-assembly of naphthalenedisulfonate derivatives, driven by the interactions described above, can lead to the formation of highly ordered supramolecular structures with different dimensionalities.

In the presence of suitable counterions or through self-assembly via hydrogen bonding, naphthalenedisulfonate molecules can form one-dimensional (1D) chains. For example, in the structure of a compound containing 1,5-naphthalene disulfonate anions, N-H···O hydrogen bonds link the cations and anions into 1D zigzag supramolecular chains. researchgate.net These chains can then further organize through weaker interactions like π-π stacking to form two-dimensional (2D) layered structures. Such layered arrangements are a common motif in the crystal structures of aromatic sulfonates. researchgate.netnih.gov

The ability of the sulfonate group to coordinate to multiple metal centers allows for the extension of the supramolecular structure into three dimensions. researchgate.net In the presence of metal ions that can support a higher coordination number, intricate three-dimensional (3D) frameworks can be constructed. For instance, the compound [Ag(H₂O)₂]₂(1,5-Nds) (where 1,5-Nds is 1,5-naphthalenedisulfonate) forms a 3D supramolecular assembly through O-H···O hydrogen bonds between the aquated silver cations and the sulfonate anions. researchgate.net The formation of such 3D networks is a key aspect of creating functional metal-organic frameworks with potential applications in areas like gas storage and catalysis. nih.govresearchgate.net

Characterization of Supramolecular Assemblies (e.g., Dynamic Light Scattering, Transmission Electron Microscopy)

To investigate the formation and properties of these supramolecular assemblies, various analytical techniques are employed.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension. mdpi.comcyberleninka.ru It works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations. mdpi.com DLS is particularly useful for studying the initial stages of self-assembly in solution, providing information on the size of aggregates as they form. nih.govnih.gov

DLS ParameterInformation Provided
Hydrodynamic Radius (Rh) The effective size of the particles in solution, including any solvation shell.
Polydispersity Index (PDI) A measure of the width of the particle size distribution. A lower PDI indicates a more monodisperse sample.
Zeta Potential A measure of the magnitude of the electrostatic charge on the particle surface, indicating the stability of the colloidal dispersion.

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of the morphology and structure of nanoscale materials. thepattersonlab.comnih.gov A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. nih.gov TEM can reveal the shape and size of self-assembled nanostructures, such as fibers, sheets, or vesicles, with high resolution. researchgate.netrsc.org Cryo-TEM, where the sample is rapidly frozen in a vitrified state, is particularly valuable for observing the native structure of assemblies in a hydrated environment. thepattersonlab.com

TEM TechniqueInformation Provided
Bright-Field Imaging Provides a general overview of the sample morphology based on differences in electron scattering.
High-Resolution TEM (HRTEM) Allows for the visualization of the crystal lattice of ordered materials.
Electron Diffraction Provides information about the crystallinity and crystal structure of the sample.
Cryo-TEM Enables the observation of samples in their native, hydrated state, preserving delicate structures. thepattersonlab.com

Advanced Materials and Research Applications of Sodium 4 Amino 1,5 Naphthalenedisulfonate and Its Derivatives

Role in Dye and Pigment Research and Development

Sodium 4-amino-1,5-naphthalenedisulfonate and its isomers are fundamental intermediates in the synthesis of a wide array of synthetic dyes, particularly azo dyes. ontosight.aiwikipedia.org Azo dyes, which constitute the largest and most versatile class of commercial dyes, are characterized by the presence of one or more azo groups (-N=N-). wikipedia.org

The synthesis of these dyes typically involves a two-step process:

Diazotization: The primary aromatic amino group (-NH₂) of a compound like this compound is converted into a highly reactive diazonium salt (-N₂⁺) by treating it with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. unb.ca

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. This component is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. unb.ca

This compound is an excellent candidate for the diazo component in this synthesis. The presence of two sulfonic acid (-SO₃H) groups on the naphthalene (B1677914) ring is crucial. These groups are strong auxochromes that can influence the final color of the dye molecule. More importantly, they impart significant water solubility to the final dye product. ontosight.ai This high solubility is a critical property for the application of dyes in the textile industry, allowing for uniform and efficient dyeing processes in aqueous baths. ontosight.ai The general structure of azo dyes derived from a 1,5-naphthalenedisulfonic acid backbone contributes to their stability and vibrant colors. ontosight.ai

Below is a table illustrating examples of complex azo dyes that incorporate a naphthalenedisulfonic acid moiety, highlighting the structural contribution of this type of intermediate.

Dye Name / IdentifierCore Structure ComponentKey Properties & ApplicationsReference
C.I. Direct Blue 154-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)A disazo dye prepared by coupling a diazo component to two moles of H-acid. Used in textiles. nih.gov
Naphthol Blue Black (C.I. Acid Black 1)4-amino-5-hydroxy-naphthalene-2,7-disulfonateA disazo dye used as a histological stain for proteins. nih.gov
Complex Triazine-Containing Azo Dye1,5-Naphthalenedisulfonic acidComplex structures with high color strength and resistance to fading, used in the textile industry. ontosight.ai

Polymer Chemistry and Advanced Materials

The distinct functionalities of this compound also make it a candidate for creating specialized polymers and advanced materials.

The incorporation of sulfonic acid groups into polymer backbones is a key strategy for developing materials with high proton conductivity, ion-exchange capabilities, and improved solubility in polar solvents. Aminonaphthalene sulfonic acids can be used as monomers in polymerization reactions to create such functional polymers.

For instance, research has shown that sulfonated polynaphthoylenebenzimidazoles (SPNBIs) can be synthesized in a one-step method. While this specific study did not use the 4-amino-1,5-disulfonate isomer, it demonstrates a technologically advanced way to create sulfonated polymers from naphthalene-based monomers, which are valuable as precursors for heat-resistant polymeric ionomers. mdpi.com

While not a direct application of the amino-substituted compound, the underlying chemical structure—naphthalene sulfonate—is the basis for a major class of high-range water reducers, commonly known as superplasticizers, used in the concrete industry. These are typically sodium salts of sulfonated naphthalene-formaldehyde condensates (SNF) or poly(naphthalene sulfonate) (PNS). wikipedia.orgnih.gov

The mechanism of action for these superplasticizers relies on their adsorption onto the surface of cement particles. The sulfonate groups (-SO₃⁻) impart a strong negative charge to the particle surfaces, leading to electrostatic repulsion. ontosight.ainih.gov This repulsion breaks down the agglomerates of cement particles, releasing the water that was trapped within them and significantly improving the fluidity and workability of the concrete mix. ontosight.ainih.gov

The primary benefits of using naphthalene sulfonate-based superplasticizers include:

High Water Reduction: They can reduce the water required in a concrete mix by 15-25% or more, which allows for a lower water-to-cement ratio. wikipedia.orgunb.ca

Increased Strength: A lower water-to-cement ratio directly leads to higher compressive strength in the hardened concrete. wikipedia.org

Improved Workability: The dispersing effect creates a more flowable concrete, making it easier to place, pump, and finish, especially in complex formwork or densely reinforced structures. ontosight.ai

The table below summarizes the key features of these widely used concrete admixtures.

Admixture TypeCommon AcronymsMechanism of ActionPrimary Effect on Concrete
Sulfonated Naphthalene-Formaldehyde CondensateSNF, NSF, PNS, FDNAdsorption onto cement particles and electrostatic repulsion via sulfonate groups.High-range water reduction, increased fluidity and workability, enhanced strength.

Electrochemical Sensor Development and Biosensing Interfaces

The aromatic structure, amino group, and sulfonic acid functionalities of this compound and its derivatives make them highly suitable for use in the development of advanced electrochemical sensors. They can be employed as monomers for creating selective recognition layers or as functionalizing agents for electrode surfaces.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites that are complementary in shape, size, and chemical functionality to a target molecule (the template). researchgate.net This "template-assisted" synthesis creates artificial receptors with high selectivity, often compared to natural antibody-antigen systems. researchgate.net

A close derivative, 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, has been successfully used as a functional monomer to create an MIP-based electrochemical sensor for the detection of theophylline (B1681296), a drug used in asthma medication. In this process, the functional monomer arranges itself around the theophylline template molecule through non-covalent interactions. This pre-polymerization complex is then locked in place by electropolymerization on a glassy carbon electrode. After the template is removed, stable cavities that specifically recognize and bind theophylline are left behind. The binding of theophylline to these sites can be measured as a change in the electrochemical signal. This research demonstrated that the MIP-modified electrode had enhanced recognition ability and improved electron transfer kinetics, leading to a highly sensitive and selective sensor. This work strongly suggests the feasibility of using this compound in similar applications.

Electropolymerization is a powerful technique for modifying electrode surfaces with a thin, conductive, and functional polymer film in a single step. Aminonaphthalene sulfonic acids are excellent candidates for this process. The amino group allows the molecule to undergo oxidative polymerization, forming a stable polymer film directly on the electrode surface.

Research has demonstrated the successful electropolymerization of various aminonaphthalene sulfonic acids to create functionalized electrodes:

Poly(4-amino-3-hydroxynaphthalene sulfonic acid): This polymer, when deposited on a glassy carbon electrode, created a conductive, electroactive, nano-sized film that increased the effective surface area of the electrode and showed catalytic properties towards certain electroactive compounds.

Poly(5-amino-2-naphthalenesulfonic acid): Films of this polymer have been investigated for their potential application as electrode materials for supercapacitors, highlighting their charge storage capabilities.

General Aminonaphthalene Sulfonic Acids: Studies have shown that conductive polymers can be synthesized electrochemically from monomers like 4-aminonaphthalene-1-sulfonic acid on glassy carbon electrodes, with the polymerization process being influenced by factors such as the applied potential.

This approach allows for the creation of electrodes with tailored properties, where the sulfonic acid groups can enhance ion transport and the polymer matrix can be used for analyte preconcentration or as a scaffold for further modification, leading to more sensitive and selective sensors.

Applications as Catalysts and Chemical Auxiliaries

The molecular architecture of this compound, featuring both a nucleophilic amino group and acidic sulfonate moieties on a rigid naphthalene scaffold, suggests its potential utility as both a catalyst and a chemical auxiliary in organic synthesis. While specific catalytic applications for this exact isomer are not extensively documented, research on related aminonaphthalenesulfonic acids demonstrates their capacity to function as effective catalysts.

A notable example is the use of 7-Amino-1-naphthalene sulfonic acid (ANSA), an isomer of the parent acid of the title compound. ANSA has been successfully immobilized onto silica (B1680970) nanoparticles via a sol-gel technique to create a solid Brønsted acid catalyst, referred to as RHANPSO3H. researchgate.net This heterogeneous catalyst has demonstrated significant performance in the esterification of n-butyl alcohol with various mono- and di-acids, achieving 88% conversion of the alcohol with 100% selectivity for the corresponding ester at 117 °C. researchgate.net The catalyst's strength lies in the Brønsted acid sites provided by the sulfonic acid groups. researchgate.net Importantly, this solid-supported catalyst can be recovered, regenerated by washing with ethanol (B145695), and reused for multiple cycles without significant loss of activity, highlighting the practical advantages of using such sulfonated naphthalene derivatives in heterogeneous catalysis. researchgate.net

In the broader context of chemical auxiliaries, the defining features of this compound align with the principles of auxiliary-assisted synthesis. Chemical auxiliaries are functional groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While the title compound itself is not chiral, its rigid naphthalene structure and multiple functional groups make it a candidate for derivatization into a chiral auxiliary. The amino group provides a convenient handle for covalently attaching the molecule to a substrate. The bulky and rigid nature of the disulfonated naphthalene core could then exert significant steric hindrance, directing the approach of reagents to a specific face of the molecule and thereby controlling the formation of a desired stereoisomer. Following the reaction, the auxiliary can be cleaved and potentially recovered. This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Research in Artificial Receptors and Biomimetic Systems

The development of artificial receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry and biomimetic systems. These synthetic molecules are designed to mimic the binding pockets of natural receptors and enzymes. rsc.org The structure of this compound and its derivatives offers a versatile scaffold for the construction of such artificial receptors.

Although direct research on the 4-amino-1,5-naphthalenedisulfonate isomer in this context is limited, a closely related compound, 4-amino-1-naphthalenesulfonic acid sodium salt, has been utilized as a reactant in the synthesis of scandium complexes. These complexes have been investigated for their potential as artificial receptors for the removal of amphoteric α-amino acids from aqueous solutions. This application demonstrates how the aminonaphthalenesulfonic acid framework can be integrated into larger, more complex structures designed for specific molecular recognition tasks.

The general strategy for employing such compounds in artificial receptors involves leveraging their distinct structural and electronic features. The naphthalene unit can participate in non-covalent interactions, such as π-π stacking, with target guest molecules that possess aromatic rings. iupac.org The amino group serves as a key functionalization point, allowing for the attachment of other binding motifs like hydrogen bond donors/acceptors (e.g., ureas, amides) or charged groups through straightforward chemical modification. mdpi.com The sulfonate groups can engage in electrostatic interactions or hydrogen bonding with complementary functionalities on a target substrate. By strategically arranging these functional groups on the rigid naphthalene backbone, a pre-organized binding cavity can be created that is complementary in size, shape, and chemical nature to a specific guest molecule.

Biomimetic systems aim to replicate biological functions using synthetic molecules. nih.govresearchgate.net In this area, derivatives of this compound could be incorporated into larger assemblies, such as synthetic membranes or polymers, to mimic the function of cell surface receptors. nih.gov The naphthalene portion could act as a hydrophobic anchor for membrane insertion, while the amino and sulfonate groups could be exposed to the aqueous environment to interact with signaling molecules or other cells, thus mimicking natural cellular recognition and signaling processes. rsc.org

Fluorescent Tagging and Tracer Development for Research

Derivatives of aminonaphthalenesulfonic acids are well-established as environmentally sensitive fluorescent probes. researchgate.netnih.gov These molecules, often termed "fluorophores," exhibit weak fluorescence in polar aqueous environments but show a significant increase in fluorescence quantum yield and a blue shift in their emission maximum when they move to less polar, more hydrophobic surroundings. nih.gov This solvatochromic behavior makes them exceptionally useful for studying biological systems, such as probing the hydrophobic binding pockets of proteins. researchgate.netnih.gov

While the specific photophysical properties of this compound are not extensively detailed, research on its isomers and related structures provides strong evidence for its potential in developing fluorescent tags and tracers. For instance, 8-anilino-1-naphthalenesulfonic acid (ANS), a derivative where a phenylamino (B1219803) group replaces the amino group, is a classic fluorescent probe used to study protein conformation and binding. researchgate.netnih.gov The fluorescence of ANS is enhanced upon binding to hydrophobic patches on protein surfaces, providing insights into protein folding and interactions. researchgate.net

More directly relevant, a polymer synthesized from 4-Amino naphthalene-1-sulfonic acid (AmNS) and alginate has been shown to exhibit positive solvatochromism. researchgate.net This AmNS-Alginate (AmNS-ALG) polymer's fluorescence properties are highly dependent on the polarity of the solvent. As the solvent polarity decreases (e.g., moving from water to butanol), the fluorescence emission shifts to a shorter wavelength (a blue shift), and the fluorescence lifetime changes. researchgate.net This sensitivity allows the polymer to be used as a sensor for medium polarity. researchgate.net

The key photophysical characteristics of the AmNS-ALG polymer in different solvents are summarized in the table below, illustrating the compound's potential as a fluorescent tracer.

SolventExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Stokes Shift (Δλ, nm)Fluorescence Lifetime (τ, ns)
Water32549517011
Methanol421505849
Ethanol425508838
Propanol427512858
Butanol429515867

Data sourced from research on 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) bacterial polymer flakes. researchgate.net

This strong dependence of fluorescence on the local environment allows such molecules to be used as tags. By covalently attaching a derivative of this compound to a target molecule (e.g., a protein, drug, or polymer), researchers can monitor its location and interactions within a complex system. Changes in the fluorescence signal can indicate binding events, conformational changes, or transport across membranes, making it a powerful tool for biological and materials science research.

Environmental Chemistry and Biodegradation of Naphthalenesulfonates

Environmental Occurrence and Distribution in Aquatic Systems

Sodium 4-Amino-1,5-naphthalenedisulfonate is not known to occur naturally. Its presence in the environment is primarily due to industrial activities. As an intermediate in the production of azo dyes, it can be released into aquatic systems through industrial effluents.

While specific data on the environmental concentrations of this compound are scarce, studies on related naphthalenesulfonate compounds provide insights into their likely behavior in aquatic environments. For instance, sulfonated naphthalene-formaldehyde condensates (SNFCs), which are high-production-volume chemicals, have been detected in major rivers. It is anticipated that these water-soluble compounds will likely remain in the water column but may eventually partition to suspended solids and sediments through electrostatic interactions. In anaerobic sediments, there is a potential for azo dyes, which are derivatives of compounds like this compound, to degrade back to aromatic amines.

The table below summarizes the expected distribution of naphthalenesulfonates in aquatic systems based on their physicochemical properties.

Environmental CompartmentExpected Occurrence and Distribution
Water Column Due to their high water solubility, naphthalenesulfonates are expected to be present in the dissolved phase.
Suspended Solids Partitioning to suspended organic matter can occur, facilitating transport within the aquatic system.
Sediments Accumulation in sediments is a likely long-term fate, particularly in areas with high industrial discharge.
Biota Available data on similar compounds suggest that naphthalenesulfonates are not likely to significantly bioconcentrate or bioaccumulate in aquatic organisms.

Microbial Degradation Pathways of Aromatic Sulfonates

The microbial degradation of sulfonated aromatic compounds is a key process in their environmental removal. The presence of the sulfonate group, being a strong electron-withdrawing group, makes the aromatic ring resistant to electrophilic attack by microbial oxygenases, often rendering these compounds difficult to biodegrade. However, various microbial communities have been shown to mineralize these compounds.

A study on the structurally similar compound, 4-aminonaphthalene-1-sulfonic acid (4ANS), demonstrated that a bacterial consortium comprising genera such as Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas could efficiently utilize it as a sole source of carbon, nitrogen, and sulfur. nih.gov This suggests that similar pathways may exist for the degradation of this compound.

A critical initial step in the biodegradation of aromatic sulfonates is the cleavage of the carbon-sulfur (C-S) bond to remove the sulfonate group, a process known as desulfonation. This allows the resulting desulfonated aromatic ring to be more readily attacked by microbial enzymes. Several enzymatic mechanisms for desulfonation have been identified in microorganisms:

Oxygenolytic Desulfonation: This is a common mechanism where monooxygenase or dioxygenase enzymes incorporate oxygen atoms into the aromatic ring, leading to the destabilization of the C-S bond and the subsequent release of sulfite (B76179).

Hydrolytic Desulfonation: In some cases, the sulfonate group can be removed by hydrolysis, although this is less common for aromatic sulfonates compared to aliphatic sulfonates.

Reductive Desulfonation: Under anaerobic conditions, some bacteria can carry out the reductive cleavage of the C-S bond.

Following desulfonation, the resulting aminonaphthol or dihydroxynaphthalene intermediate can be degraded through established pathways for naphthalene (B1677914) catabolism. The degradation of the naphthalene ring typically proceeds through the following key steps:

Dioxygenation: A multi-component enzyme system, naphthalene dioxygenase, initiates the attack on the aromatic ring by incorporating two oxygen atoms to form a cis-dihydrodiol.

Dehydrogenation: The cis-dihydrodiol is then converted to a dihydroxynaphthalene by a dehydrogenase.

Ring Cleavage: The dihydroxynaphthalene undergoes ring cleavage by a dioxygenase, breaking open the aromatic structure to form aliphatic products.

Further Metabolism: The resulting ring-cleavage products are further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to the production of carbon dioxide, water, and biomass.

Persistence and Transformation in Various Environmental Compartments

The environmental persistence of naphthalenesulfonates is influenced by a combination of their chemical structure and the prevailing environmental conditions. Generally, sulfonated aromatic compounds are considered to be more persistent than their non-sulfonated counterparts.

Available data for the broader class of Azo Acid Dyes, which includes derivatives of naphthalenesulfonates, indicate that these substances are likely to persist in water, sediment, and soil. canada.ca Their high water solubility facilitates their transport in aquatic systems, but their ionic nature can also lead to adsorption onto sediments and soil particles, where they may persist for longer periods, especially under anaerobic conditions where degradation rates are slower.

The primary transformation pathways for these compounds in the environment are microbial degradation, as discussed above, and potentially photolysis, although the latter is generally a less significant removal mechanism.

Environmental CompartmentPersistence and Transformation Factors
Water Persistence is likely high due to resistance to biodegradation. Transformation is primarily through microbial activity.
Soil Adsorption to soil organic matter can increase persistence. Biodegradation rates depend on microbial populations and soil conditions.
Sediment Can act as a long-term sink. Under anaerobic conditions, transformation may be slow, and reductive processes can lead to the formation of other persistent intermediates like aromatic amines.

Research on Environmental Impact of Sulfonated Compounds

Research on the environmental impact of sulfonated aromatic compounds has highlighted several areas of concern. Due to their persistence, they can be transported over long distances in aquatic systems. The primary concern is often related to their use as precursors for azo dyes, which can be released in textile industry effluents.

Analytical Methodologies for Trace Detection and Quantification of Naphthalenedisulfonates

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), stands as a cornerstone for the analysis of naphthalenedisulfonates. These techniques, often coupled with sensitive detectors, allow for the separation of complex mixtures and the quantification of individual isomers.

Ion-pair reversed-phase HPLC is a widely adopted technique for the separation of ionic and highly polar compounds like naphthalenedisulfonates on conventional non-polar stationary phases (e.g., C18). The underlying principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a long-chain alkyl salt with a charge opposite to that of the analyte. For the anionic naphthalenedisulfonates, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is used.

The ion-pairing reagent forms a neutral, hydrophobic ion-pair with the analyte in the mobile phase. This increased hydrophobicity enhances the analyte's affinity for the non-polar stationary phase, thereby enabling its retention and separation. The retention can be finely tuned by adjusting the type and concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent composition.

A specific method for the analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid utilizes a specialized BIST™ A column, which is a negatively-charged, cation-exchange column. sielc.com In this unique approach, a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), is used. sielc.com This buffer acts as a bridge, linking the negatively charged sulfonate analytes to the negatively charged column surface. sielc.com A high concentration of organic solvent in the mobile phase is also crucial to minimize the solvation layer around the analytes, facilitating their interaction with the column. sielc.com

Table 1: HPLC Method for Naphthalenesulfonic Acids on BIST™ A Column

Parameter Value
Column BIST™ A, 4.6x150 mm, 5 µm, 100A
Mobile Phase Acetonitrile - 80/20%
Buffer TMDAP formate (B1220265) pH 4.0 – 5.0 mM
Flow Rate 1.0 ml/min
Detection UV at 270 nm

Data sourced from SIELC Technologies sielc.com

For enhanced sensitivity and selectivity, HPLC can be coupled with a fluorescence detector (HPLC-FLD). Naphthalene (B1677914) derivatives are naturally fluorescent, making this a particularly suitable detection method. A fast analytical method has been developed for quantifying a mixture of 12 naphthalenesulfonates and naphthalenedisulfonates in water. This method involves on-line ion-pair solid-phase extraction followed by ion-pair liquid chromatography with a fast-scanning fluorescence spectrometer. researchgate.net

A procedure for the simultaneous determination of various naphthalenesulfonates, including 1,5-naphthalenedisulfonate, from highly saline geothermal brines has also been established using ion-pair HPLC with fluorescence detection after solid-phase extraction. researchgate.netresearchgate.net This method demonstrates good recoveries and low quantification limits, making it suitable for complex matrices. researchgate.netresearchgate.net

Table 2: Method Quantification Limits (MQL) for Naphthalenesulfonates using HPLC-FLD

Analyte MQL (µg/L)
1-Naphthalene sulfonate 0.05
2-Naphthalene sulfonate 0.05
1,5-Naphthalene disulfonate 0.4
1,6-Naphthalene disulfonate 0.4
2,6-Naphthalene disulfonate 0.4
2,7-Naphthalene disulfonate 0.4

Data sourced from Oxford Academic researchgate.net

The coupling of HPLC with mass spectrometry (MS) provides high sensitivity and structural information, making it a powerful tool for the identification and quantification of trace analytes. However, the analysis of highly polar and non-volatile compounds like naphthalenedisulfonates by LC-MS can sometimes be improved through derivatization.

Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or ionization efficiency. For acidic compounds like naphthalenedisulfonates, derivatization can convert the sulfonic acid groups into less polar esters or amides. For instance, a method for the analysis of N-acyl amino acid surfactants involves derivatization with 2,4′-dibromoacetophenone to form 4′-bromophenacyl esters, which are suitable for both UV/Vis and MS detection. mdpi.com Another approach uses a reagent like 4-bromo-N-methylbenzylamine to derivatize carboxylic acids, facilitating their detection by positive electrospray ionization tandem mass spectrometry (MS/MS). nih.gov This strategy enhances sensitivity and allows for clear identification due to the distinctive isotopic pattern of the incorporated bromine. nih.gov

Gas chromatography is a high-resolution separation technique, but it is limited to volatile and thermally stable compounds. Naphthalenedisulfonates are non-volatile due to their ionic nature and must be chemically modified into volatile derivatives prior to GC or GC-MS analysis.

Common derivatization techniques include silylation and acylation. gcms.cz Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogen atoms in functional groups like -OH, -NH2, and -SO3H to replace them with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. researchgate.net Acylation with reagents like perfluoroacid anhydrides can be used to derivatize amino and hydroxyl groups. researchgate.netgcms.cz

A specific method for the analysis of naphthalene monosulfonic acid isomers in water samples involves on-line derivatization in the GC injection port using tetrabutylammonium (B224687) salts. nih.gov This large-volume injection-port derivatization technique allows for quantification at the 0.05 µg/L level. nih.gov The recoveries for this method were reported to be in the range of 70-82% with relative standard deviations around 10%. nih.gov

Table 3: Recovery Data for GC-MS Analysis of Naphthalenesulfonic Acid Isomers

Parameter Value
Derivatization On-line with tetrabutylammonium salts
Quantification Limit 0.05 µg/L (in a 200 ml water sample)
Recovery Range 70 - 82%
Relative Standard Deviation (RSD) ~10%

Data sourced from PubMed nih.gov

Electrophoretic Techniques

Capillary electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency, short analysis times, and low consumption of reagents and samples. It is particularly well-suited for the separation of charged species like naphthalenedisulfonate isomers.

In capillary electrophoresis, charged analytes migrate through a buffer-filled capillary under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. usp.org

Capillary zone electrophoresis (CZE) is the simplest form of CE, where separation occurs in a free electrolyte solution. usp.org The separation of naphthalenedisulfonate isomers by CZE has been demonstrated, with the selectivity being influenced by the composition of the running buffer. researchgate.netnih.gov The addition of organic solvents like ethanol (B145695) or propan-2-ol to the buffer has been shown to improve the separation of a test mixture of nine naphthalenedisulfonate isomers. researchgate.netnih.gov

Another variant, micellar electrokinetic capillary chromatography (MEKC), involves the addition of a surfactant to the buffer at a concentration above its critical micelle concentration. usp.org This forms a pseudo-stationary phase of micelles, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding buffer. usp.org The use of micellar agents such as sodium dodecyl sulfate (B86663) (SDS) or Brij 35 has been shown to resolve substituted and some unsubstituted naphthalenedisulfonate isomers within 20 minutes. nih.gov

Furthermore, the addition of macrocyclic polyamines, such as mdpi.comaneN4, to the running buffer at a low pH has achieved good separation not only between naphthalenemonosulfonates and naphthalenedisulfonates but also among their respective isomers, including 1,5-naphthalenedisulfonate. rsc.org

Table 4: Elution Order of Naphthalenedisulfonate Isomers in CZE with a Macrocyclic Polyamine Additive

Elution Order Compound
1 2,6-Naphthalenedisulfonate
2 2,7-Naphthalenedisulfonate
3 1,6-Naphthalenedisulfonate
4 1,5-Naphthalenedisulfonate

Data reflects increasing interaction with the additive, sourced from Analytical Communications rsc.org

Spectrophotometric and Spectrofluorometric Methods for Detection

Spectrophotometric and spectrofluorometric methods are instrumental in the analysis of aromatic compounds like naphthalenedisulfonates due to their inherent ability to absorb and emit light.

Spectrophotometry , which measures the absorption of ultraviolet (UV) and visible light, can be used for the quantification of naphthalenedisulfonates. These compounds possess chromophoric groups that absorb light at specific wavelengths. For instance, 4-Amino-3-hydroxy-1-naphthalenesulfonic acid is noted for its use in spectrophotometric applications. fishersci.ca While direct spectrophotometry can be simple and cost-effective, its sensitivity and selectivity can be limited in complex matrices where other compounds may absorb at similar wavelengths. arabjchem.orgresearchgate.net To overcome this, derivatization techniques can be employed, where the target analyte reacts with a reagent to form a colored product with a unique and strong absorption maximum, thereby enhancing sensitivity and selectivity.

Spectrofluorometry , or fluorescence spectroscopy, offers significantly higher sensitivity and selectivity for many aromatic compounds. arabjchem.org Naphthalenesulfonates are often naturally fluorescent, making them ideal candidates for this technique. researchgate.netresearchgate.net The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. researchgate.net This technique, particularly when coupled with separation methods like High-Performance Liquid Chromatography (HPLC), provides a powerful tool for trace analysis. Fast-scanning fluorescence detectors allow for the quantification of multiple naphthalenesulfonates, even if they are not completely separated chromatographically. nih.gov The fluorescence excitation and emission maxima are characteristic for each isomer, aiding in their identification and quantification. researchgate.net For example, a study on various naphthalenesulfonate isomers determined their specific fluorescence maxima to achieve the lowest possible detection limits. researchgate.net

Analytical TechniquePrincipleApplication for NaphthalenedisulfonatesAdvantagesLimitations
UV-Visible Spectrophotometry Measures absorption of light by chromophores.Quantitative analysis, often after derivatization to enhance signal. Simple, cost-effective. arabjchem.orgLower sensitivity and selectivity in complex samples. arabjchem.org
Spectrofluorometry Measures light emitted by a substance after absorbing light.Highly sensitive detection, especially when coupled with HPLC. researchgate.netnih.govHigh sensitivity and selectivity. arabjchem.orgNot all compounds are naturally fluorescent; potential for quenching effects.

Electrochemical Detection Methods

Electrochemical methods provide a sensitive and often low-cost alternative for the detection of electroactive compounds, including aromatic amines and sulfonated naphthalene derivatives. mdpi.commdpi.com These techniques measure the change in an electrical signal (like current or potential) resulting from a chemical reaction at an electrode surface.

The core principle involves the oxidation or reduction of the target analyte at a specific potential. For a compound like Sodium 4-Amino-1,5-naphthalenedisulfonate, the amino group can be electrochemically oxidized. The resulting current is proportional to the concentration of the analyte. Various voltammetric techniques, such as differential pulse voltammetry (DPV), are often used to enhance sensitivity and lower detection limits. mdpi.com

The development of chemically modified electrodes is a key area of research to improve the performance of electrochemical sensors. mdpi.com Modifying the electrode surface with materials like graphene, carbon nanotubes, or specific polymers can increase the surface area, accelerate electron transfer, and selectively preconcentrate the analyte, leading to significantly enhanced sensitivity and selectivity. mdpi.commdpi.com For example, a three-dimensional graphene network has been used to create a microsensor for the simultaneous detection of naphthol isomers, achieving detection limits in the nanomolar range. mdpi.com While direct electrochemical detection of this compound is less commonly documented than chromatographic methods, the principles are applicable and offer potential for developing rapid and portable detection systems.

Advanced Sample Preparation and Enrichment Strategies (e.g., Solid-Phase Extraction)

Due to the typically low concentrations of naphthalenedisulfonates in environmental samples and the complexity of the sample matrix, a sample preparation and enrichment step is almost always necessary before instrumental analysis. researchgate.net Solid-Phase Extraction (SPE) is the most widely used technique for this purpose. researchgate.netnih.govncu.edu.twepa.gov

SPE is a form of liquid chromatography that isolates and concentrates analytes from a liquid sample onto a solid sorbent. epa.gov The process involves several steps:

Conditioning: The sorbent is prepared with solvents to ensure reproducible retention of the analyte.

Loading: The aqueous sample is passed through the SPE cartridge or disk. The naphthalenedisulfonates are retained on the sorbent while the bulk of the water and some matrix components pass through.

Washing: The sorbent is washed with a specific solvent to remove interfering compounds without eluting the target analytes.

Elution: A small volume of a strong organic solvent is used to desorb the analytes from the sorbent, resulting in a concentrated and cleaner sample extract.

For anionic compounds like naphthalenedisulfonates, various types of sorbents can be used. Polymeric sorbents based on polystyrene-divinylbenzene are commonly employed. ncu.edu.tw Another approach is ion-pair SPE, where an ion-pairing reagent (e.g., a tetrabutylammonium salt) is added to the sample. nih.gov This reagent forms a neutral ion pair with the anionic sulfonate, which can then be more effectively retained on a nonpolar reversed-phase sorbent like C18 or a polymeric resin. researchgate.net This strategy has been successfully applied to extract a range of naphthalenesulfonates from water samples, achieving high recoveries. researchgate.netnih.gov Hydrophilic-lipophilic balanced (HLB) sorbents are also effective for extracting compounds with a broad range of polarities. nih.gov

SPE Sorbent TypeRetention MechanismTarget AnalytesKey Features
Polymeric (e.g., Polystyrene-divinylbenzene) Reversed-phase and π-π interactions.Aromatic sulfonates. ncu.edu.twHigh capacity and stability over a wide pH range.
Reversed-Phase (e.g., C18) Hydrophobic interactions.Ion-pairs of sulfonates. researchgate.netEffective when used with ion-pairing reagents.
Ion-Pair/Reversed-Phase Formation of neutral ion-pairs retained by hydrophobic interactions.Anionic sulfonates. nih.govEnhances retention of highly water-soluble analytes.
Hydrophilic-Lipophilic Balanced (HLB) Combination of reversed-phase and polar interactions.Wide range of multi-class pollutants. nih.govBroad applicability for diverse analyte polarities.

Quantitative Analytical Validation and Method Development

The development of a reliable analytical method requires a thorough validation process to ensure its performance is suitable for the intended purpose. wu.ac.thiupac.org Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. iupac.org Key validation parameters, often defined by guidelines from organizations like the International Council for Harmonisation (ICH) or AOAC International, include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.thd-nb.inforesearchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples, where a known amount of the analyte is added to a blank matrix. d-nb.inforesearchgate.net Recoveries are typically expected to be within a certain range, for example, 80-120%. nih.gov

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. d-nb.inforesearchgate.net

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and its correlation coefficient (r²) is expected to be close to 1.000. wu.ac.th

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info For trace analysis of naphthalenedisulfonates using techniques like LC-fluorescence or LC-MS after SPE, LOQs in the low microgram-per-liter (µg/L) or even nanogram-per-liter (ng/L) range can be achieved. researchgate.netnih.govresearchgate.net

A validated method for this compound would involve optimizing the entire analytical procedure, from SPE to the final detection, and then systematically evaluating these performance characteristics to document its reliability. wu.ac.th

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate (S=O stretching at 1030–1230 cm⁻¹) and amine (N–H bending at 1600–1650 cm⁻¹) functional groups. Nuclear magnetic resonance (¹H/¹³C NMR) resolves aromatic proton environments and confirms substitution patterns. X-ray photoelectron spectroscopy (XPS) quantifies sulfur oxidation states (S 2p₃/₂ peaks at ~168–169 eV for sulfonate groups) .

Advanced Research Questions

Q. How does this compound function as a dopant in carbon-based electrocatalysts for oxygen reduction reactions (ORR)?

  • Methodological Answer : 4ANDSNa acts as a sulfur and nitrogen co-dopant during carbonization. Its disulfonate groups enhance porosity, while amino groups facilitate nitrogen incorporation into carbon matrices. Electrochemical testing (cyclic voltammetry, rotating disk electrode) reveals improved ORR onset potentials (e.g., +0.85 V vs. RHE) and stability in alkaline media. Synchrotron-based XANES can map sulfur/nitrogen coordination environments to optimize doping efficiency .

Q. What methodological challenges arise when assessing the biological activity of 4ANDSNa derivatives, and how can they be mitigated?

  • Methodological Answer : Challenges include solubility limitations in aqueous buffers and interference from sulfonate groups in bioassays. To address this:
  • Use dimethyl sulfoxide (DMSO) as a co-solvent (<1% v/v) to enhance solubility without cytotoxicity .
  • Employ dialysis or size-exclusion chromatography to isolate active fractions from synthetic byproducts .
  • Validate antimicrobial activity via microdilution assays (e.g., against Mycobacterium bovis BCG) with positive controls (e.g., isoniazid) to minimize false positives .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing sulfonate group interactions in 4ANDSNa?

  • Methodological Answer : Discrepancies in FTIR/NMR data (e.g., shifting S=O peaks) often stem from pH-dependent protonation states or counterion effects. Solutions include:
  • Conducting pH-controlled experiments (buffered solutions at pH 3–10) to stabilize sulfonate ionization .
  • Using computational tools (DFT calculations) to model vibrational spectra under varying conditions .
  • Cross-referencing with XPS to confirm sulfur oxidation states independently .

Data Interpretation and Presentation Guidelines

  • Raw Data Management : Large datasets (e.g., electrochemical impedance spectra) should be archived in appendices, with processed data (e.g., Tafel slopes, Nyquist plots) integrated into the main text .
  • Uncertainty Analysis : Quantify instrumental error (e.g., ±0.02 V for potentiostat measurements) and propagate uncertainties in kinetic parameter calculations (e.g., via Monte Carlo simulations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.